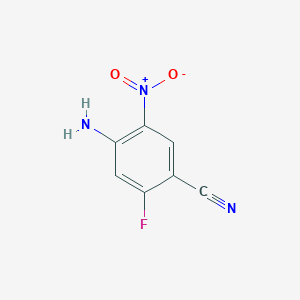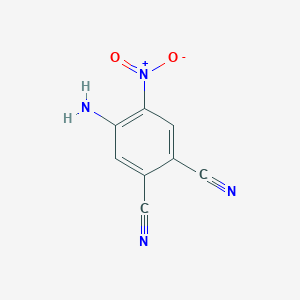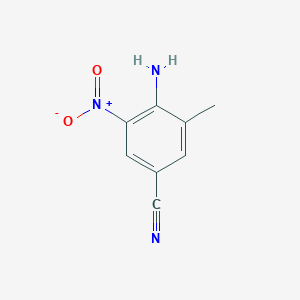
2-bromo-1H-indole
Overview
Description
2-Bromo-1H-indole is a chemical compound that belongs to the group of hydroxylamines . It has significant cytotoxicity against tumor cells .
Synthesis Analysis
2-Bromo-1H-indole can be synthesized by Friedel-Crafts reaction with chloroacetone and bromine . Other synthesis methods involve the use of 1H-indole-2 carboxylic acid as a starting material .
Molecular Structure Analysis
The molecular formula of 2-Bromo-1H-indole is C8H6BrN . Its average mass is 196.044 Da and its monoisotopic mass is 194.968353 Da .
Chemical Reactions Analysis
2-Bromo-1H-indole can undergo various chemical reactions. For instance, it can be used in the synthesis of pharmaceutically favorable indoles . It can also participate in the Bartoli indole synthesis .
Physical And Chemical Properties Analysis
2-Bromo-1H-indole has a boiling point of 316.9±15.0 °C . Its density is 1.660 g/cm³ . It is slightly soluble in chloroform and ethyl acetate .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 2-bromo-1H-indole, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory diseases.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer cells . The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Properties
Indole derivatives, including 2-bromo-1H-indole, have been found to possess anti-HIV properties . This makes them potential candidates for the development of new HIV treatments.
Antioxidant Properties
Indole derivatives are known for their antioxidant properties . They can potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Properties
Indole derivatives have shown antimicrobial properties . They can potentially be used in the treatment of various microbial infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were investigated for their in vitro antitubercular activity .
Antidiabetic Properties
Indole derivatives are known for their antidiabetic properties . They can potentially be used in the treatment of diabetes.
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a highlighted area of future research .
properties
IUPAC Name |
2-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQXVPYQGBZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473105 | |
| Record name | 2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-indole | |
CAS RN |
139409-34-0 | |
| Record name | 2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-bromo-1H-indole a useful starting material for synthesizing annulated γ-carbolines?
A: 2-bromo-1H-indole possesses two key features that make it particularly well-suited for the synthesis of annulated γ-carbolines. Firstly, the presence of the bromine atom at the 2-position allows for further functionalization via various palladium-catalyzed coupling reactions, enabling the introduction of alkyne-containing tethers. [, , ] Secondly, the indole nitrogen can be readily functionalized with various groups, including aldehydes and esters, which can then be further elaborated for the formation of imines. [, , ] These imines can then undergo palladium-catalyzed intramolecular iminoannulation with the tethered alkyne, leading to the formation of the desired annulated γ-carboline structures.
Q2: What types of annulated γ-carbolines can be synthesized using this approach?
A: This methodology offers significant versatility in the synthesis of diverse annulated γ-carbolines. Researchers have successfully demonstrated the synthesis of γ-carbolines with an additional ring fused across the 4- and 5-positions. [, , ] This includes variations in the size and substitution pattern of the fused ring, depending on the length and substitution of the alkyne-containing tether on the indole nitrogen. For instance, using a phenylpentynyl tether led to the formation of a six-membered ring fused to the γ-carboline core. []
Q3: What are the advantages of using a palladium catalyst in this reaction?
A: Palladium catalysts are particularly advantageous in this iminoannulation reaction due to their ability to efficiently mediate the formation of carbon-carbon and carbon-nitrogen bonds. [, , ] The palladium catalyst activates the alkyne, facilitating its intramolecular reaction with the imine, ultimately leading to the formation of the desired annulated γ-carboline. Furthermore, palladium catalysts often exhibit high selectivity, leading to the desired product with minimal side reactions.
Q4: Are there any limitations to this synthetic approach?
A: While this methodology presents a powerful tool for the synthesis of annulated γ-carbolines, there are some potential limitations. One limitation relates to the reactivity of the tethered alkyne. For instance, when the triple bond is terminal or substituted with a triethylsilyl group, the iminoannulation primarily generates a tert-butyl-gamma-carbolinium salt instead of the cyclized product. [] Additionally, the reaction yields, while generally good to excellent, can be influenced by the steric and electronic properties of the substituents on both the indole and the tethered alkyne.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




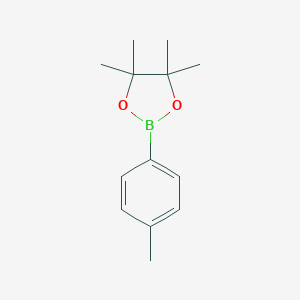

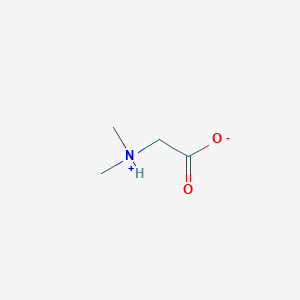

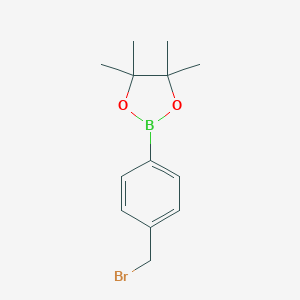
![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)

